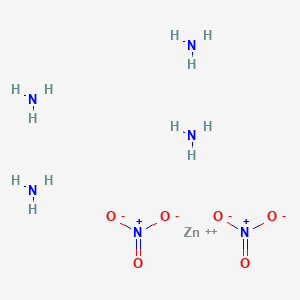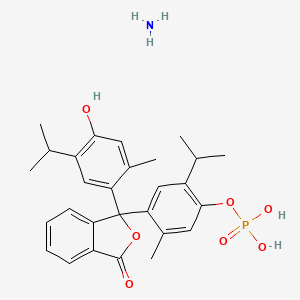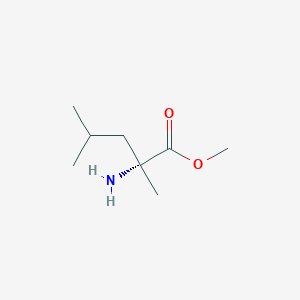
(Z)-but-2-enedioic acid;zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc maleate typically involves the reaction of zinc salts, such as zinc chloride or zinc sulfate, with maleic acid in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as:
ZnCl2+C4H4O4→Zn(C4H2O4)+2HCl
Industrial Production Methods
Industrial production of zinc maleate may involve large-scale reactions using similar methods as described above. The process typically includes the dissolution of zinc salts in water, followed by the addition of maleic acid. The resulting solution is then subjected to crystallization or precipitation techniques to isolate the zinc maleate compound.
Chemical Reactions Analysis
Types of Reactions
Zinc maleate can undergo various chemical reactions, including:
Oxidation: Zinc in the compound can be oxidized to form zinc oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental zinc.
Substitution: Zinc maleate can participate in substitution reactions where the maleate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as ammonia or ethylenediamine can be used to replace the maleate ligand.
Major Products Formed
Oxidation: Zinc oxide (ZnO)
Reduction: Elemental zinc (Zn)
Substitution: Zinc complexes with different ligands
Scientific Research Applications
Chemistry
Zinc maleate is used as a precursor in the synthesis of various zinc-containing compounds. It is also employed in coordination chemistry studies to understand the behavior of zinc complexes.
Biology
In biological research, zinc maleate is studied for its potential role in enzyme catalysis and as a model compound for zinc-containing enzymes.
Medicine
Zinc maleate has potential applications in medicine, particularly in the development of zinc-based drugs and supplements. Its role in zinc homeostasis and its potential therapeutic effects are areas of active research.
Industry
In the industrial sector, zinc maleate is used in the production of coatings, adhesives, and other materials that benefit from the properties of zinc.
Mechanism of Action
The mechanism of action of zinc maleate involves the interaction of zinc ions with biological molecules. Zinc ions can act as Lewis acids, facilitating various biochemical reactions. They can also serve as structural components in enzymes, stabilizing their active sites and enhancing their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Zinc acetate
- Zinc sulfate
- Zinc chloride
Comparison
Zinc maleate is unique due to the presence of the maleate ligand, which imparts specific chemical properties to the compound. Unlike zinc acetate or zinc sulfate, zinc maleate can participate in reactions involving the maleate ligand, such as substitution reactions. Additionally, the coordination environment around the zinc ion in zinc maleate differs from that in other zinc compounds, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C4H4O4Zn |
|---|---|
Molecular Weight |
181.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;zinc |
InChI |
InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
InChI Key |
PKMTWMDBJHRDBM-ODZAUARKSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)O.[Zn] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)


![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)



![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)

![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

